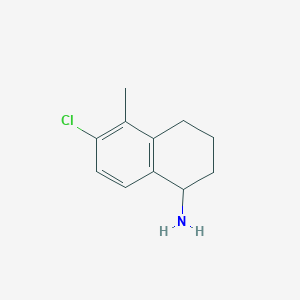

6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14ClN. This compound is part of the tetrahydronaphthalene family, characterized by a naphthalene ring system that has been partially hydrogenated. The presence of a chlorine atom and a methyl group on the naphthalene ring, along with an amine group, makes this compound unique and of interest in various fields of research.

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

6-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14ClN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3 |

InChI Key |

CKSATNLNXRZQHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of a chlorinated naphthalene derivative. One common method includes the following steps:

Chlorination: Starting with 5-methyl-1,2,3,4-tetrahydronaphthalene, a chlorination reaction is carried out using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 6-position.

Amination: The chlorinated intermediate is then subjected to an amination reaction using ammonia or an amine source under high pressure and temperature to introduce the amine group at the 1-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the hydrogenation process, and the reactions are typically carried out under controlled conditions to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles.

Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms of the compound.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Fully hydrogenated naphthalene derivatives.

Substitution: Hydroxylated or alkylated derivatives.

Scientific Research Applications

6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorine and methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalene: Lacks the chlorine and methyl groups, making it less reactive in certain chemical reactions.

6-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

5-Methyl-1,2,3,4-tetrahydronaphthalene:

Uniqueness: 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the combination of the chlorine and methyl groups on the naphthalene ring, along with the amine group. This specific arrangement of functional groups provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Biological Activity

6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as (R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a chiral amine compound characterized by its unique tetrahydronaphthalene structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₁H₁₄ClN

- Molecular Weight : 195.69 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : Approximately 285.5 °C

The biological activity of 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its interaction with various biological targets. Research indicates that this compound can modulate receptor activities and inhibit enzyme functions, which are critical for its therapeutic potential.

Receptor Binding and Enzyme Inhibition

Studies have shown that 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can bind effectively to multiple receptors and enzymes. This binding alters the conformational states of these proteins or competes with natural ligands. For instance:

- Dopamine Receptors : The compound has been evaluated for its agonistic activity on dopamine receptors, particularly the D3 subtype. It promotes β-arrestin translocation and G protein activation while showing selectivity over D2 receptors .

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents against dopaminergic neuron degeneration, compounds structurally related to 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibited significant protective effects in animal models. These compounds were found to mitigate neurodegeneration induced by neurotoxic agents like MPTP .

Case Study 2: Cholinesterase Inhibition

Recent research has focused on the synthesis of tetrahydronaphthalene derivatives as cholinesterase inhibitors. Given the importance of cholinesterase inhibition in treating Alzheimer's disease, 6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been explored for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Enantiomer with opposite chirality | Different biological activity profile |

| 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-thiol | Thiol derivative | Unique reactivity due to thiol group |

| (R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Fluorinated variant | Potentially altered pharmacokinetics |

| (S)-6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amines | Methoxy substitution | Different solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.